molecular formula C22H19N3O3S B2557060 ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-08-2

ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2557060
CAS No.: 864927-08-2
M. Wt: 405.47
InChI Key: GKJQBXDDZHWBRM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a cyano group at position 3, a naphthalene-2-carboxamide moiety at position 2, and an ethyl ester at position 5. The naphthalene group enhances π-π stacking interactions, while the cyano and ester groups contribute to electronic stabilization and metabolic stability. This compound is structurally related to kinase inhibitors and antimicrobial agents due to its conjugated system and polar substituents .

Properties

IUPAC Name

ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-28-22(27)25-10-9-17-18(12-23)21(29-19(17)13-25)24-20(26)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11H,2,9-10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJQBXDDZHWBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a cyanoacetate ester under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group, which can be done using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context, but common targets include kinases and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Weight Key Features Reference
Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Naphthalene-2-amido (position 2), cyano (position 3), ethyl ester (position 6) ~455.5* Enhanced π-π interactions; high lipophilicity
Ethyl 2-(5-bromothiophene-2-amido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate 5-Bromothiophene-2-amido (position 2) ~467.4 Bromine enhances electrophilicity; potential halogen bonding
Ethyl 6-benzyl-2-(3-methoxynaphthalene-2-amido)-...-3-carboxylate hydrochloride Benzyl (position 6), 3-methoxynaphthalene-2-amido (position 2), hydrochloride 537.07 Improved solubility (salt form); methoxy increases electron density
Ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Amino (position 2), 2-methylpropyl (position 6) 282.41 Amino group enables hydrogen bonding; lower molecular weight
tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate tert-Butyl ester (position 6), bromo (position 2) ~330.3 Bulky tert-butyl group reduces solubility; bromo allows further functionalization

*Estimated based on analogous structures.

Structural and Electronic Comparisons

  • Naphthalene vs. Bromothiophene (Position 2): The naphthalene group in the target compound provides a larger aromatic surface for π-π stacking compared to bromothiophene, which may improve binding to hydrophobic enzyme pockets. However, bromothiophene’s electronegative bromine atom facilitates halogen bonding, a feature absent in the naphthalene analog .
  • Cyano vs. Amino (Position 3): The cyano group’s electron-withdrawing nature stabilizes the thienopyridine core, whereas amino groups (e.g., in ) introduce hydrogen-bonding capacity but increase susceptibility to oxidation.
  • Ethyl Ester vs. tert-Butyl Ester (Position 6): Ethyl esters (target compound) generally exhibit better hydrolytic stability under physiological conditions compared to tert-butyl esters, which are prone to acid-catalyzed cleavage .

Physicochemical Properties

  • Solubility: The hydrochloride salt in improves aqueous solubility, whereas the tert-butyl ester in reduces it. The naphthalene group in the target compound likely decreases solubility compared to smaller substituents (e.g., 2-methylpropyl in ).
  • Thermal Stability: Cyano and ester groups in the target compound enhance thermal stability, as evidenced by IR data in related structures (e.g., ν(CN) at 2220 cm⁻¹ in ).

Biological Activity

Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound characterized by a complex structure that includes a thieno[2,3-c]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

  • Molecular Formula: C22H19N3O3S
  • CAS Number: 864927-08-2
  • Structure: The compound features a thieno[2,3-c]pyridine ring fused with a cyano group and an amide moiety derived from naphthalene.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-c]pyridine Core: This is achieved through cyclization reactions involving suitable precursors like 2-aminothiophene derivatives and cyanoacetate esters under basic conditions.
  • Esterification: The introduction of the ethyl ester group is performed using ethanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition: The compound may inhibit enzymes critical to various metabolic pathways.
  • Receptor Modulation: It can interact with G-protein coupled receptors (GPCRs), influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µM
S. agalactiae75 µM
S. aureusModerate efficacy noted

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Properties

The thieno[2,3-c]pyridine scaffold has been associated with anti-inflammatory effects in various studies. Compounds containing this scaffold have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

In anticancer research, preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest: The compound may interfere with cell cycle progression.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cells.

Case Studies

  • Study on Anti-inflammatory Effects:
    • A recent study evaluated the anti-inflammatory potential of thieno[2,3-c]pyridine derivatives. This compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups.
  • Anticancer Activity Assessment:
    • In vitro assays were conducted on various cancer cell lines (e.g., breast and colon cancer). The compound exhibited cytotoxic effects at micromolar concentrations and was found to induce apoptosis via mitochondrial pathways.

Q & A

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use solvent-free mechanochemical grinding for condensation steps. Monitor atom economy and E-factor metrics to minimize waste .

Q. What controls are critical for ensuring reproducibility in biological assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO for solubility), positive controls (e.g., doxorubicin for cytotoxicity), and negative controls (untreated cells). Validate assay precision via inter-day replicates and Z-factor calculations .

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